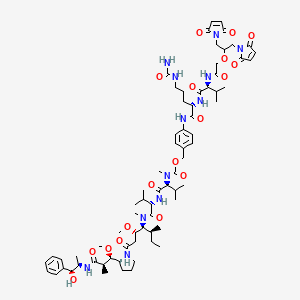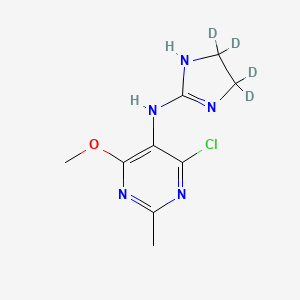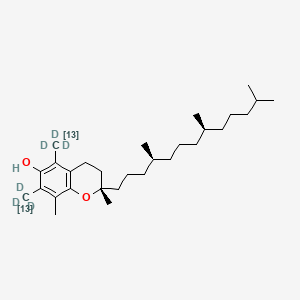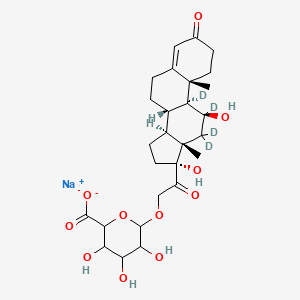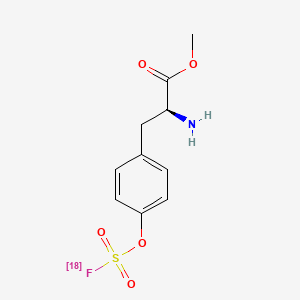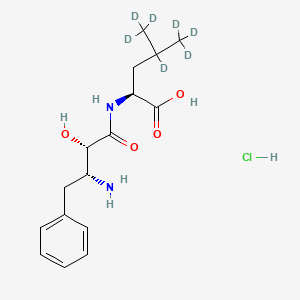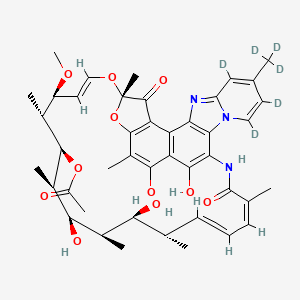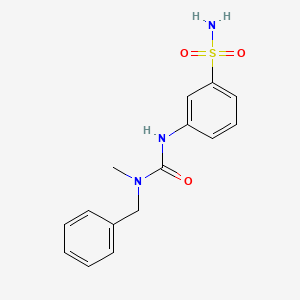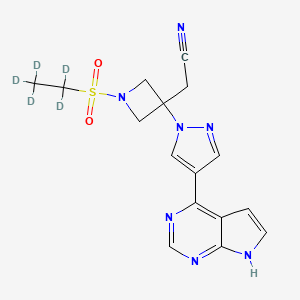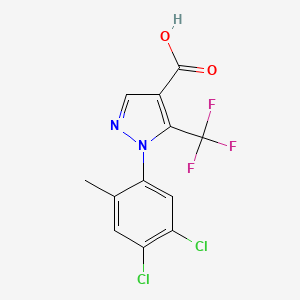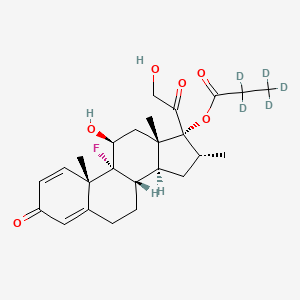
Dexamethasone 17-Propionate-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dexamethasone 17-Propionate-d5: is a deuterated form of dexamethasone 17-propionate, a synthetic glucocorticoid. It is primarily used in scientific research due to its enhanced stability and unique isotopic labeling, which allows for precise tracking in metabolic studies. The compound has a molecular formula of C25H28D5FO6 and a molecular weight of 453.56 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone 17-propionate-d5 typically involves the deuteration of dexamethasone 17-propionateThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or exchange reactions with deuterated solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is often produced in specialized facilities equipped with advanced deuteration technology .
化学反応の分析
Types of Reactions: Dexamethasone 17-propionate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield deoxy derivatives .
科学的研究の応用
Chemistry: Dexamethasone 17-propionate-d5 is used in chemical research to study reaction mechanisms and metabolic pathways. Its deuterated form allows for precise tracking and analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, the compound is used to investigate the effects of glucocorticoids on cellular processes. It helps in understanding the pharmacokinetics and pharmacodynamics of dexamethasone derivatives .
Medicine: The compound is utilized in medical research to develop new therapeutic strategies for inflammatory and autoimmune diseases. Its stable isotopic labeling aids in studying drug metabolism and distribution in the body .
Industry: In the pharmaceutical industry, this compound is used to develop and validate analytical methods for quality control and drug development. It serves as a reference standard in various assays .
作用機序
Dexamethasone 17-propionate-d5 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration to sites of inflammation .
類似化合物との比較
Dexamethasone: A non-deuterated form with similar anti-inflammatory properties.
Prednisolone: Another glucocorticoid with a slightly different structure and potency.
Hydrocortisone: A naturally occurring glucocorticoid with broader applications
Uniqueness: Dexamethasone 17-propionate-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement and analysis are crucial .
特性
分子式 |
C25H33FO6 |
|---|---|
分子量 |
453.6 g/mol |
IUPAC名 |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3,5D2 |
InChIキー |
ITYMTTQVNYAJAA-HBOHDMCUSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO |
正規SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


